molecular formula C14H14N2O2 B2592679 N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide CAS No. 2305462-04-6

N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide

Cat. No.: B2592679
CAS No.: 2305462-04-6
M. Wt: 242.278
InChI Key: XZRFQBGVMSWMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide is a chemical compound that belongs to the class of ynamides. Ynamides are versatile intermediates in organic synthesis, known for their ability to participate in a wide range of chemical transformations. This compound features a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-2-pyrrolidone.

    Introduction of the Prop-2-ynamide Moiety: The ynamide functionality can be introduced via the reaction of the pyrrolidinone intermediate with propargylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ynamide moiety to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, m-chloroperbenzoic acid (m-CPBA), and transition metal complexes.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides or diketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity of ynamide-containing compounds.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide involves its ability to participate in various chemical reactions due to the presence of the ynamide moiety. The ynamide group can undergo protonation to form a highly reactive keteniminium ion, which can initiate cationic cascade reactions. These reactions can lead to the formation of complex molecular structures, making the compound valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-pyrrolidone: A precursor in the synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide.

    Propargylamine: Used to introduce the ynamide functionality.

    Pyrrolidine-2-one Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness

This compound is unique due to its combination of a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-13(17)15-12-8-14(18)16(10-12)9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRFQBGVMSWMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.